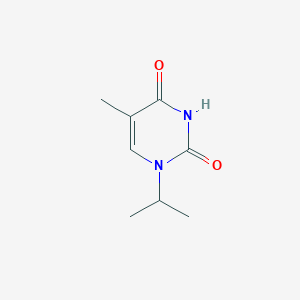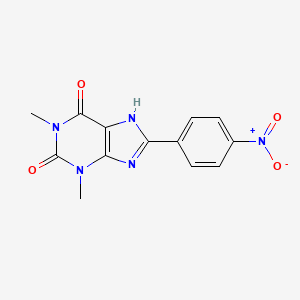
1,3-Dimethyl-8-(4-nitrophenyl)-3,7-dihydro-1h-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a purine core The purine core is substituted with two methyl groups at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and 4-nitrobenzyl chloride.
Nucleophilic Substitution: The 1,3-dimethylxanthine undergoes nucleophilic substitution with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Substitution: Nitric acid and sulfuric acid for nitration, halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Reduction: 1,3-Dimethyl-8-(4-amino-phenyl)-3,7-dihydro-purine-2,6-dione.
Oxidation: Oxidized derivatives of the methyl groups, such as carboxylic acids.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting purinergic receptors.
Biological Research: It is used as a tool compound to study the biological pathways involving purine derivatives and their interactions with cellular targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in chemical biology research to probe the mechanisms of enzyme action and to develop enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as purinergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. The nitro group and the purine core play crucial roles in the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar purine core with three methyl groups.
Theophylline (1,3-Dimethylxanthine): Similar purine core with two methyl groups.
8-Phenyltheophylline: Similar structure with a phenyl group attached to the purine core.
Uniqueness
1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione is unique due to the presence of the nitro group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
1094-63-9 |
|---|---|
Formule moléculaire |
C13H11N5O4 |
Poids moléculaire |
301.26 g/mol |
Nom IUPAC |
1,3-dimethyl-8-(4-nitrophenyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H11N5O4/c1-16-11-9(12(19)17(2)13(16)20)14-10(15-11)7-3-5-8(6-4-7)18(21)22/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
GZKNQJOZTRVLIX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


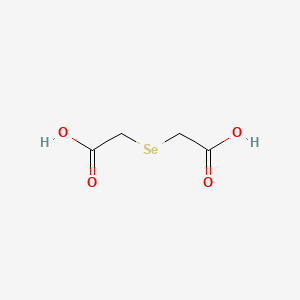
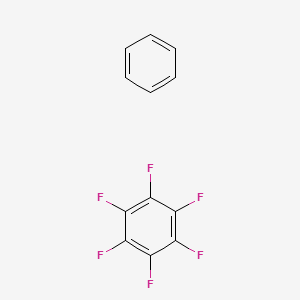
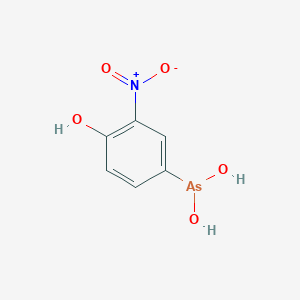
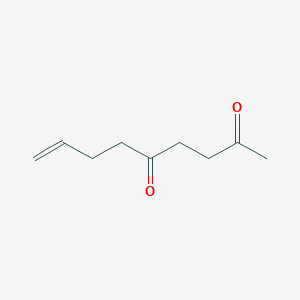
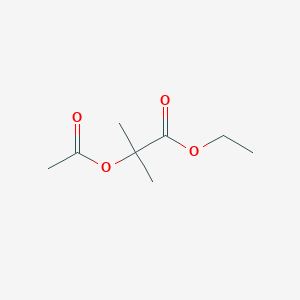

![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
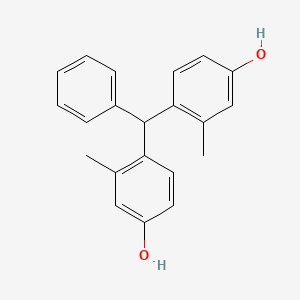
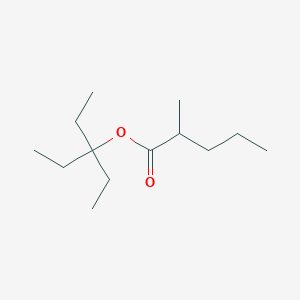
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)


